4,6-bis(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride 4,6-bis(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179496-68-4
VCID: VC6566533
InChI: InChI=1S/C18H21F3N6.ClH/c19-18(20,21)13-6-5-7-14(12-13)22-15-23-16(26-8-1-2-9-26)25-17(24-15)27-10-3-4-11-27;/h5-7,12H,1-4,8-11H2,(H,22,23,24,25);1H
SMILES: C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4.Cl
Molecular Formula: C18H22ClF3N6
Molecular Weight: 414.86

4,6-bis(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride

CAS No.: 1179496-68-4

Cat. No.: VC6566533

Molecular Formula: C18H22ClF3N6

Molecular Weight: 414.86

* For research use only. Not for human or veterinary use.

4,6-bis(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride - 1179496-68-4

Specification

CAS No. 1179496-68-4
Molecular Formula C18H22ClF3N6
Molecular Weight 414.86
IUPAC Name 4,6-dipyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine;hydrochloride
Standard InChI InChI=1S/C18H21F3N6.ClH/c19-18(20,21)13-6-5-7-14(12-13)22-15-23-16(26-8-1-2-9-26)25-17(24-15)27-10-3-4-11-27;/h5-7,12H,1-4,8-11H2,(H,22,23,24,25);1H
Standard InChI Key XHYUIICLENDNDH-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,5-triazine core substituted at positions 4 and 6 with pyrrolidine rings and at position 2 with a 3-(trifluoromethyl)phenylamine group, protonated as a hydrochloride salt . The trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing characteristics, influencing electronic distribution and metabolic stability .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC₁₈H₂₂ClF₃N₆
Molecular weight414.9 g/mol
Hydrogen bond acceptors6
Hydrogen bond donors1 (amine HCl salt)
Rotatable bonds4

The hydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for bioavailability in pharmacological applications .

Synthetic Methodologies

Core Triazine Construction

The 1,3,5-triazine scaffold is typically assembled via:

  • Cyclocondensation: Reaction of cyanoguanidine with aryl amines under acidic conditions .

  • Nucleophilic Aromatic Substitution: Sequential displacement of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with pyrrolidine and 3-(trifluoromethyl)aniline .

A representative optimized pathway involves:

  • Reaction of cyanuric chloride with excess pyrrolidine in THF at 0°C to yield 2,4,6-tris(pyrrolidin-1-yl)-1,3,5-triazine.

  • Selective displacement of the 2-position pyrrolidine with 3-(trifluoromethyl)aniline using catalytic CuI in DMF at 80°C .

  • Salt formation via HCl gas bubbling in diethyl ether to precipitate the hydrochloride .

Purification Challenges

Crude products often require multiple recrystallizations from ethanol/water mixtures due to:

  • Persistent byproducts from incomplete substitution

  • Geometric isomerism at triazine substituents

Pharmacological Profile

Target Engagement Hypotheses

While direct activity data for this specific compound remains unpublished, structural analogs provide mechanistic insights:

Pyrophosphatase Inhibition

Triazine derivatives demonstrate inhibitory activity against microbial inorganic pyrophosphatases (PPases), validated in Mycobacterium tuberculosis (IC₅₀ = 33–118 μM for analog 22c) . The trifluoromethyl group may enhance target binding through hydrophobic interactions with enzyme pockets .

Antibacterial Activity

Tetracyclic triazines like 22h exhibit broad-spectrum activity against drug-resistant Staphylococcus aureus (MIC = 2–8 μg/mL) and Bacillus anthracis without mammalian cytotoxicity (CC₅₀ > 100 μM) .

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Triazine Derivatives

CompoundPPase IC₅₀ (μM)S. aureus MIC (μg/mL)
12a (3-Cl-phenyl)4532
22c (4-Br-biphenyl)338
29b (CF₃-biphenyl)3816
Target compoundNot reportedNot reported

Data adapted from demonstrates that electron-withdrawing substituents (Br, CF₃) enhance PPase inhibition 1.5–2× versus electron-donating groups .

Future Research Directions

  • Target Deconvolution: Use chemoproteomics to identify binding partners beyond PPases

  • SAR Optimization: Systematically vary pyrrolidine substituents (e.g., N-methylation)

  • Formulation Studies: Develop nanocrystalline or liposomal delivery systems to enhance bioavailability

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